molecular formula C11H12OS2 B14742815 o-Benzyl s-prop-2-en-1-yl carbonodithioate CAS No. 6329-40-4

o-Benzyl s-prop-2-en-1-yl carbonodithioate

Cat. No.: B14742815
CAS No.: 6329-40-4
M. Wt: 224.3 g/mol
InChI Key: KHBYQRNWKXIMBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

o-Benzyl s-prop-2-en-1-yl carbonodithioate: is a chemical compound with the molecular formula C₁₁H₁₂OS₂ It is a member of the carbonodithioate family, characterized by the presence of a carbonodithioate group (CS₂) attached to an organic moiety

Preparation Methods

The synthesis of o-Benzyl s-prop-2-en-1-yl carbonodithioate typically involves the reaction of benzyl alcohol with carbon disulfide in the presence of a base, followed by the addition of an allyl halide. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux conditions

Chemical Reactions Analysis

o-Benzyl s-prop-2-en-1-yl carbonodithioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonodithioate group to thiols or other reduced forms using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the allyl or benzyl positions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, ethanol, methanol

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

o-Benzyl s-prop-2-en-1-yl carbonodithioate has several scientific research applications, including:

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of o-Benzyl s-prop-2-en-1-yl carbonodithioate involves its interaction with molecular targets through its carbonodithioate group. This group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. The specific pathways and molecular targets involved depend on the context of its use, such as in biological or chemical systems.

Comparison with Similar Compounds

o-Benzyl s-prop-2-en-1-yl carbonodithioate can be compared with other similar compounds, such as:

These compounds share the carbonodithioate group but differ in their substituents, leading to variations in their chemical properties and reactivity

Properties

CAS No.

6329-40-4

Molecular Formula

C11H12OS2

Molecular Weight

224.3 g/mol

IUPAC Name

O-benzyl prop-2-enylsulfanylmethanethioate

InChI

InChI=1S/C11H12OS2/c1-2-8-14-11(13)12-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2

InChI Key

KHBYQRNWKXIMBD-UHFFFAOYSA-N

Canonical SMILES

C=CCSC(=S)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.